molecular formula C14H15NO3 B1299324 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 842973-48-2

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1299324
CAS No.: 842973-48-2
M. Wt: 245.27 g/mol
InChI Key: ZNWNEVWXBZZJJM-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C14H15NO3. It is known for its unique structure, which includes a pyrrole ring substituted with a methoxyphenoxyethyl group and a carbaldehyde group.

Preparation Methods

The synthesis of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-methoxyphenol with 2-bromoethylamine to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with pyrrole-2-carbaldehyde under appropriate conditions to yield the target compound . The reaction is usually carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Chemical Reactions Analysis

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a pyrrole ring with a methoxyphenoxyethyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is an organic compound notable for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring, an aldehyde functional group, and methoxy-phenoxy substituents, contributing to its reactivity and biological interactions. Its molecular formula is C14H15NO3C_{14}H_{15}NO_3 with a molecular weight of approximately 245.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The methoxy-phenoxy group enhances binding affinity by interacting with hydrophobic pockets in target proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, structural modifications have led to compounds with potent activity against drug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) .

Enzyme Inhibition

This compound has been utilized in enzyme inhibition studies. Its mechanism involves the modulation of enzyme activity through reversible or irreversible binding, affecting various biochemical pathways .

Study 1: Anti-Tuberculosis Activity

A study focused on the structure–activity relationship (SAR) of pyrrole derivatives demonstrated that specific substitutions significantly enhanced anti-TB activity. Compounds similar to this compound showed improved potency against M. tuberculosis by targeting the MmpL3 protein involved in mycolic acid biosynthesis .

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound A<0.016>64
Compound B<0.032>64
This compound<0.050>64

Study 2: Enzyme Interaction Studies

In a series of experiments assessing protein-ligand interactions, researchers found that the compound inhibited specific enzymes involved in metabolic pathways critical for cell proliferation. The binding affinity was measured using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) in the nanomolar range, indicative of strong interactions.

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(15)11-16/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNEVWXBZZJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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